![molecular formula C31H32ClN3O5S2 B2600469 ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216406-42-6](/img/structure/B2600469.png)
ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The tetrahydrothieno[2,3-c]pyridine ring would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall polarity and solubility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis in the presence of a strong acid or base to form a carboxylic acid and an alcohol . The benzyl and benzamido groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its various functional groups .Scientific Research Applications
Synthesis and Characterization Ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound that has been explored for its potential in various scientific research applications. The compound's synthesis involves key steps that contribute to its unique structural and functional properties. For instance, the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in the presence of an organic phosphine catalyst demonstrates a method to achieve highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields, showcasing the compound's synthetic versatility and potential for derivatization (Zhu et al., 2003).
Chemical Reactions and Derivatives The compound's structure allows for further chemical reactions and the creation of novel derivatives, as evidenced by research into the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. This highlights the compound's role as a precursor in the synthesis of complex heterocyclic systems, which are of significant interest for the development of new materials and pharmaceuticals (Bakhite et al., 2005).
Potential Antimycobacterial Agents Additionally, the compound has been involved in the synthesis of highly functionalized tetrahydro-pyridines and pyridines with potential antimycobacterial properties. This showcases the compound's applicability in medicinal chemistry, particularly in the development of novel therapeutic agents against Mycobacterium tuberculosis (Raju et al., 2010).
Supramolecular Aggregation Studies Studies on the title compound have also contributed to the understanding of supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions. These insights are crucial for the design of new molecular materials with specific properties, including those relevant to pharmaceuticals and nanotechnology (Suresh et al., 2007).
properties
IUPAC Name |
ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O5S2.ClH/c1-3-39-31(36)28-26-18-19-34(20-22-10-6-4-7-11-22)21-27(26)40-30(28)32-29(35)23-14-16-25(17-15-23)41(37,38)33(2)24-12-8-5-9-13-24;/h4-17H,3,18-21H2,1-2H3,(H,32,35);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZGULJHKMBRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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